molecular formula C13H18N2O2 B11159106 N-(3-acetamidophenyl)-2-methylbutanamide

N-(3-acetamidophenyl)-2-methylbutanamide

Cat. No.: B11159106
M. Wt: 234.29 g/mol
InChI Key: ARVBRUYZYLJRKP-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a 2-methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-methylbutanamide typically involves the acylation of 3-acetamidophenylamine with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.

Scientific Research Applications

N-(3-acetamidophenyl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)acetamide
  • N-(3-acetamidophenyl)propionamide
  • N-(3-acetamidophenyl)butanamide

Uniqueness

N-(3-acetamidophenyl)-2-methylbutanamide is unique due to the presence of the 2-methylbutanamide moiety, which can influence its chemical reactivity and biological activity. The additional methyl group can enhance hydrophobic interactions and potentially improve the compound’s binding affinity to target proteins.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-methylbutanamide

InChI

InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-6-11(8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

ARVBRUYZYLJRKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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